molecular formula C29H41N3O2S B2981000 2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine CAS No. 860789-19-1

2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

Cat. No.: B2981000
CAS No.: 860789-19-1
M. Wt: 495.73
InChI Key: SGBXJKVXZRNUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is a synthetic organic compound belonging to the quinazolinimine family, a class known for significant and diverse biological activities . This compound features a quinazolinimine core substituted with methoxy groups at positions 6 and 7, a sulfanyl group attached to a 4-tert-butylbenzyl moiety at position 2, and an octyl chain at position 3 . Its molecular formula is C₃₀H₄₂N₃O₂S and it has a molecular weight of approximately 508.7 g/mol. In scientific research, quinazolinimine and the closely related quinazolinone derivatives have garnered substantial attention in medicinal chemistry due to their potential applications in treating various diseases, particularly in cancer therapy and as modulators of multidrug resistance (MDR) . Studies on highly similar structural analogs have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, research on a compound with a 4-methylbenzyl group instead of a 4-tert-butylbenzyl group showed significant cytotoxicity against K562 (human chronic myeloid leukemia) cell lines, with IC₅₀ values comparable to established chemotherapeutics like verapamil . The mechanism of action for this class of compounds may involve the inhibition of specific proteins associated with drug resistance pathways, such as P-glycoprotein (P-gp) efflux pumps, thereby enhancing the intracellular concentration and efficacy of conventional chemotherapy agents and helping to overcome a major challenge in oncology treatment . Furthermore, the 4(3H)-quinazolinone scaffold, which is core to this compound's structure, is recognized as a "privileged structure" in drug discovery for its functional flexibility and is found in a broad spectrum of bioactive molecules with documented anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal properties . The specific substitution pattern of this compound, including the elongated octyl chain and the tert-butyl benzyl sulfanyl group, is designed to impart distinct chemical and pharmacokinetic properties, making it a valuable building block for further chemical synthesis and biological evaluation . This product is intended for research and development purposes in a controlled laboratory setting only. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N3O2S/c1-7-8-9-10-11-12-17-32-27(30)23-18-25(33-5)26(34-6)19-24(23)31-28(32)35-20-21-13-15-22(16-14-21)29(2,3)4/h13-16,18-19,30H,7-12,17,20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBXJKVXZRNUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)C(C)(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS No. 860789-19-1) is a member of the quinazolinimine class of compounds, characterized by its complex structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C29H41N3O2S
  • Molecular Weight : 495.73 g/mol
  • Density : 1.16 g/cm³ (predicted)
  • Boiling Point : 644.3 ± 65.0 °C (predicted)
  • pKa : 3.32 ± 0.20 (predicted)

Structural Representation

The compound features a quinazolinimine core with a tert-butylbenzyl sulfanyl group and dimethoxy substituents, contributing to its unique biological properties.

Anticancer Properties

Research indicates that quinazolinimine derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to 2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Case Study: Prostate Cancer

A study investigated the effects of related quinazolinimine compounds on prostate cancer cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The specific mechanisms involved include:

  • Inhibition of cell cycle progression
  • Induction of reactive oxygen species (ROS)
  • Modulation of apoptotic pathways

Antimicrobial Activity

Quinazolinimine derivatives have also demonstrated antimicrobial properties against various bacterial strains. The compound's sulfanyl group is believed to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

The proposed mechanism for the biological activity of this compound includes:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial survival.
  • Signal Transduction Modulation : Alters signaling pathways related to cell survival and apoptosis.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
Enzyme InhibitionAffects key metabolic enzymes

Comparative Analysis with Other Compounds

Compound NameAnticancer ActivityAntimicrobial Activity
2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimineHighModerate
2-{[4-(methyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimineModerateLow

Comparison with Similar Compounds

Substituent Variations in the 2- and 3-Positions

Compound Name Substituents (Position 2/3) Molecular Weight CAS Number Key Features
Target Compound 2-[4-(tert-butyl)benzyl]sulfanyl; 3-octyl 503.66 439096-26-1 High lipophilicity; potential CNS activity
6,7-Dimethoxy-3-octyl-2-[(2,4,6-trimethylbenzyl)sulfanyl]quinazolin-4(3H)-imine 2-mesitylmethylsulfanyl; 3-octyl - 860789-49-7 Enhanced steric bulk at 2-position
6,7-Dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine 2-[4-(CF₃)benzyl]sulfanyl; 3-phenethyl - 691858-06-7 Electron-withdrawing CF₃ group; aromatic substitution
2-(Benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine 2-benzylsulfanyl; 3-(3-chloro-4-methoxybenzyl) - 477848-72-9 Halogenated benzyl group; polar Cl substituent
6,7-Dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine 2-(pyridinylmethyl)sulfanyl; 3-[3-(CF₃)benzyl] 486.51 691868-98-1 Heterocyclic pyridine moiety; dual electronic effects

Key Structural and Functional Differences

Lipophilicity : The tert-butyl group in the target compound increases logP compared to analogs with polar substituents (e.g., Cl or CF₃ groups) .

Electronic Effects: The CF₃ group in CAS 691858-06-7 enhances electron-withdrawing properties, altering reactivity .

Biological Implications :

  • The octyl chain in the target compound may improve blood-brain barrier penetration compared to shorter chains (e.g., phenethyl in CAS 691858-06-7) .
  • Halogenated derivatives (e.g., CAS 477848-72-9) are often explored for antimicrobial activity due to increased polarity .

Q & A

Q. Example Table: Factorial Design Matrix for Reaction Optimization

FactorLevel 1Level 2Level 3
Temperature (°C)80100120
SolventDMFTHFToluene
Catalyst (mol%)51015

(Basic) Which analytical techniques are prioritized for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm regiochemistry of methoxy and tert-butyl groups. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities.
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Validates molecular weight and detects impurities (<0.1% threshold) .
  • X-ray Diffraction (XRD): Resolves crystal structure for absolute configuration determination.

Q. Example Table: Analytical Techniques Comparison

TechniqueDetection LimitKey Application
HPLC-MS0.01 ppmPurity assessment
XRDN/ACrystal packing analysis
FT-IR1%Functional group identification

(Advanced) How can machine learning (ML) and quantum chemistry predict reactivity or bioactivity?

Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM): Simulates reaction pathways for sulfanyl group substitution .
  • AI-Driven QSAR Models: Train on bioactivity datasets to predict IC50_{50} values against kinase targets .
  • COMSOL Multiphysics Integration: Couples ML with fluid dynamics to optimize reactor conditions .

Methodological Workflow:

Generate molecular descriptors (e.g., logP, polar surface area).

Train ML models (e.g., random forests) on existing bioactivity data.

Validate predictions via in vitro assays (e.g., enzyme inhibition).

(Advanced) How to resolve discrepancies between computational predictions and experimental bioactivity?

Answer:

  • Cross-Validation: Compare results from multiple computational packages (e.g., Gaussian, ORCA) .
  • Sensitivity Analysis: Identify force field parameters or solvent models causing variability .
  • Experimental Replication: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity .

Q. Example Table: Data Contradiction Resolution Protocol

StepActionTools/References
1Replicate computational setup
2Validate assay conditions
3Apply statistical outlier tests

(Advanced) What reactor designs ensure scalability while maintaining reproducibility?

Answer:

  • Continuous Flow Reactors: Minimize batch-to-batch variability for octyl chain introduction .
  • Process Analytical Technology (PAT): Real-time monitoring via inline spectroscopy adjusts parameters dynamically .
  • Scale-Down Models: Use microreactors to simulate industrial conditions at lab scale .

Critical Parameters:

  • Residence time distribution (RTD) for homogeneous mixing.
  • Heat transfer coefficients to prevent thermal degradation.

(Basic) What stability-indicating methods are used under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products .
  • Accelerated Stability Testing: Use Arrhenius kinetics to extrapolate shelf life .

Q. Example Table: Stability Test Conditions

ConditionDurationAnalytical Method
40°C/75% RH6 monthsHPLC-MS
UV Light (320 nm)48 hoursPhotodiode Array

(Advanced) How to analyze environmental fate or degradation pathways?

Answer:

  • Atmospheric Chemistry Models: Predict oxidation by ozone/OH radicals using computational tools .
  • LC-HRMS/MS: Identify transformation products in simulated wastewater .

Workflow:

Simulate photolysis/hydrolysis in environmental chambers.

Quantify half-lives using kinetic modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.